molecular formula C9H11F2N5 B11746737 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11746737
M. Wt: 227.21 g/mol
InChI Key: XGJSAHOEZJBCPV-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with difluoromethyl and methyl groups

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole carboxylic acids, while reduction may produce difluoromethyl pyrazole alcohols .

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and methyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11F2N5

Molecular Weight

227.21 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H11F2N5/c1-15-5-3-8(14-15)12-6-7-2-4-13-16(7)9(10)11/h2-5,9H,6H2,1H3,(H,12,14)

InChI Key

XGJSAHOEZJBCPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=NN2C(F)F

Origin of Product

United States

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